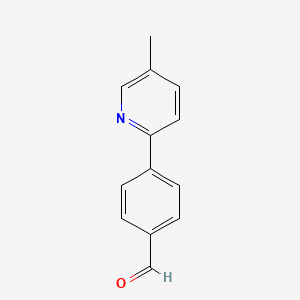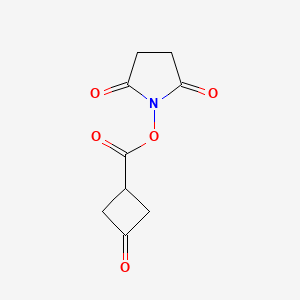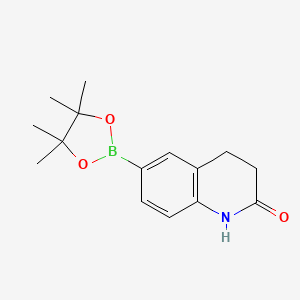![molecular formula C16H26ClNO B1397520 3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-12-9](/img/structure/B1397520.png)
3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
- Research on Ohmefentanyl : This study focuses on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, highlighting its chemistry and pharmacology. The paper discusses the biological studies on cis-stereoisomers of ohmefentanyl, which differ significantly in their in vitro and in vivo biological properties. These differences are speculated to arise from binding to different domains of the opioid receptor, suggesting a potential for developing refined pharmacophores for opioid receptor targeting (Brine et al., 1997).
Parabens in Aquatic Environments
- Environmental Impact of Parabens : Although not directly related to "3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride," this review addresses the occurrence, fate, and behavior of parabens in aquatic environments. It highlights the ubiquity of parabens due to consumer product consumption and their continuous introduction into the environment. This study underscores the importance of understanding the environmental persistence and effects of synthetic compounds (Haman et al., 2015).
Chlorogenic Acid: Pharmacological Review
- Chlorogenic Acid Research : Discusses the therapeutic roles of chlorogenic acid, a phenolic compound with various biological activities. Although it focuses on a different compound, the methodology and approach to studying chlorogenic acid's effects can inform research on piperidine derivatives, including potential antioxidant, anti-inflammatory, and metabolic regulatory activities (Naveed et al., 2018).
Donepezil: Clinical Review
- Donepezil Hydrochloride : Explores the pharmacokinetics and therapeutic applications of donepezil hydrochloride, a piperidine derivative used in Alzheimer’s disease treatment. This provides a precedent for the therapeutic potential of piperidine derivatives in neurological conditions (Román & Rogers, 2004).
Aldo-Keto Reductase Inhibitors
- AKR1C3 Inhibitors : Reviews inhibitors targeting AKR1C3, a drug target in hormonal malignancies. Piperidine derivatives are mentioned as potential inhibitors, indicating the relevance of piperidine chemistry in developing therapeutics for cancer (Penning, 2017).
Safety and Hazards
Future Directions
Piperidine derivatives, such as “3-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride”, are important in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the biological and pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
3-[2-(4-propylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-4-14-6-8-16(9-7-14)18-12-10-15-5-3-11-17-13-15;/h6-9,15,17H,2-5,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGUFPXVJWAHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)










![7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1397459.png)
